molecular formula C16H20N4O3 B6027868 ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate

ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate

Cat. No. B6027868
M. Wt: 316.35 g/mol
InChI Key: HQZDIDGSKCOXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate, commonly known as MPO, is a chemical compound that has been widely studied for its potential application in scientific research. MPO is a potent inhibitor of myeloperoxidase (MPO), an enzyme that plays a crucial role in the inflammatory response.

Mechanism of Action

Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate works by inhibiting the activity of this compound, which is an enzyme that produces ROS and other reactive species. This compound is known to play a crucial role in the inflammatory response, and its inhibition can potentially reduce inflammation. This compound has been shown to inhibit this compound by binding to the active site of the enzyme and blocking its activity.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of inflammation. This compound has been shown to reduce the production of ROS and pro-inflammatory cytokines, leading to a reduction in inflammation. This compound has also been shown to reduce the severity of arthritis in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate has several advantages for lab experiments. This compound is a potent inhibitor of this compound, which is a key enzyme in the inflammatory response. This compound is also relatively easy to synthesize and purify. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate. One direction is to further investigate the long-term effects of this compound on inflammation and other physiological processes. Another direction is to study the potential use of this compound in the treatment of various inflammatory diseases, such as atherosclerosis, arthritis, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate involves the reaction of ethyl 1-(2-pyridinyl)piperidine-3-carboxylate with 3-methyl-1,2,4-oxadiazol-5-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate has been extensively studied for its potential application in the treatment of various inflammatory diseases, such as atherosclerosis, arthritis, and cancer. This compound is a potent inhibitor of this compound, which is known to play a crucial role in the inflammatory response. By inhibiting this compound, this compound can potentially reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to a reduction in inflammation.

properties

IUPAC Name

ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-22-16(21)13-5-4-8-20(10-13)14-7-6-12(9-17-14)15-18-11(2)19-23-15/h6-7,9,13H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZDIDGSKCOXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.